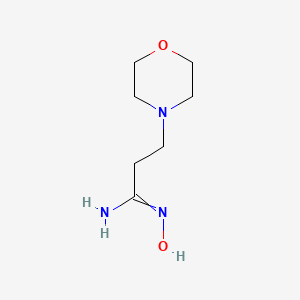
N'-hydroxy-3-(morpholin-4-yl)propanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-3-(morpholin-4-yl)propanimidamide is a versatile small molecule scaffold used in various scientific research applications. Its molecular formula is C7H15N3O2, and it has a molecular weight of 173.21 g/mol . This compound is known for its potential in proteomics research and other biochemical studies .
Méthodes De Préparation
The synthesis of N’-hydroxy-3-(morpholin-4-yl)propanimidamide typically involves the reaction of morpholine with a suitable precursor, followed by the introduction of the hydroxy group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Reaction of Morpholine with Propanamide Derivatives: This involves the reaction of morpholine with a propanamide derivative under controlled conditions to form the desired product.
Analyse Des Réactions Chimiques
N’-hydroxy-3-(morpholin-4-yl)propanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts depending on the specific reaction.
Applications De Recherche Scientifique
N’-hydroxy-3-(morpholin-4-yl)propanimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N’-hydroxy-3-(morpholin-4-yl)propanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the morpholine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their functions and leading to various biological effects .
Comparaison Avec Des Composés Similaires
N’-hydroxy-3-(morpholin-4-yl)propanimidamide can be compared with other similar compounds, such as:
N’-hydroxy-3-(piperidin-4-yl)propanimidamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N’-hydroxy-3-(pyrrolidin-4-yl)propanimidamide: Contains a pyrrolidine ring, offering different chemical properties and reactivity.
The uniqueness of N’-hydroxy-3-(morpholin-4-yl)propanimidamide lies in its morpholine ring, which provides distinct steric and electronic properties, making it suitable for specific applications in research and industry .
Propriétés
IUPAC Name |
N'-hydroxy-3-morpholin-4-ylpropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-7(9-11)1-2-10-3-5-12-6-4-10/h11H,1-6H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMYEKAPTYTGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-amino-2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7788999.png)


![2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine 2,3-dihydroxysuccinate](/img/structure/B7789022.png)




![N-(4-ethylphenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B7789041.png)
![5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B7789042.png)
